1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-
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Overview
Description
1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 2-position and a 4-methylphenylmethyl substituent at the 1-position, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted benzimidazoles.
Scientific Research Applications
1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with various molecular targets. In antimicrobial applications, it can inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific proteins and pathways involved in cell cycle regulation .
Comparison with Similar Compounds
2-Methylbenzimidazole: Lacks the 4-methylphenylmethyl substituent, making it less bulky and potentially less selective in its biological activity.
1H-Benzimidazole, 2-phenyl-: Features a phenyl group instead of a 4-methylphenylmethyl group, which may alter its electronic properties and reactivity.
1H-Benzimidazole, 5,6-dimethyl-: Contains additional methyl groups at the 5 and 6 positions, which can influence its steric and electronic characteristics.
Uniqueness: 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- stands out due to its specific substitution pattern, which can enhance its selectivity and potency in various applications. The presence of the 4-methylphenylmethyl group can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-7-9-14(10-8-12)11-18-13(2)17-15-5-3-4-6-16(15)18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYWUFRUVNPKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353509 |
Source
|
Record name | 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153402-03-0 |
Source
|
Record name | 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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